

Reactivity Profile of 1H-Tetrazole-1-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Tetrazole-1-acetic acid**

Cat. No.: **B109198**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of **1H-Tetrazole-1-acetic acid** with a range of common laboratory reagents. **1H-Tetrazole-1-acetic acid** is a versatile building block in medicinal chemistry and materials science, primarily owing to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group. This document details key reactions such as esterification, amidation via acid chloride formation and direct coupling, and decarboxylation. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its application in research and development.

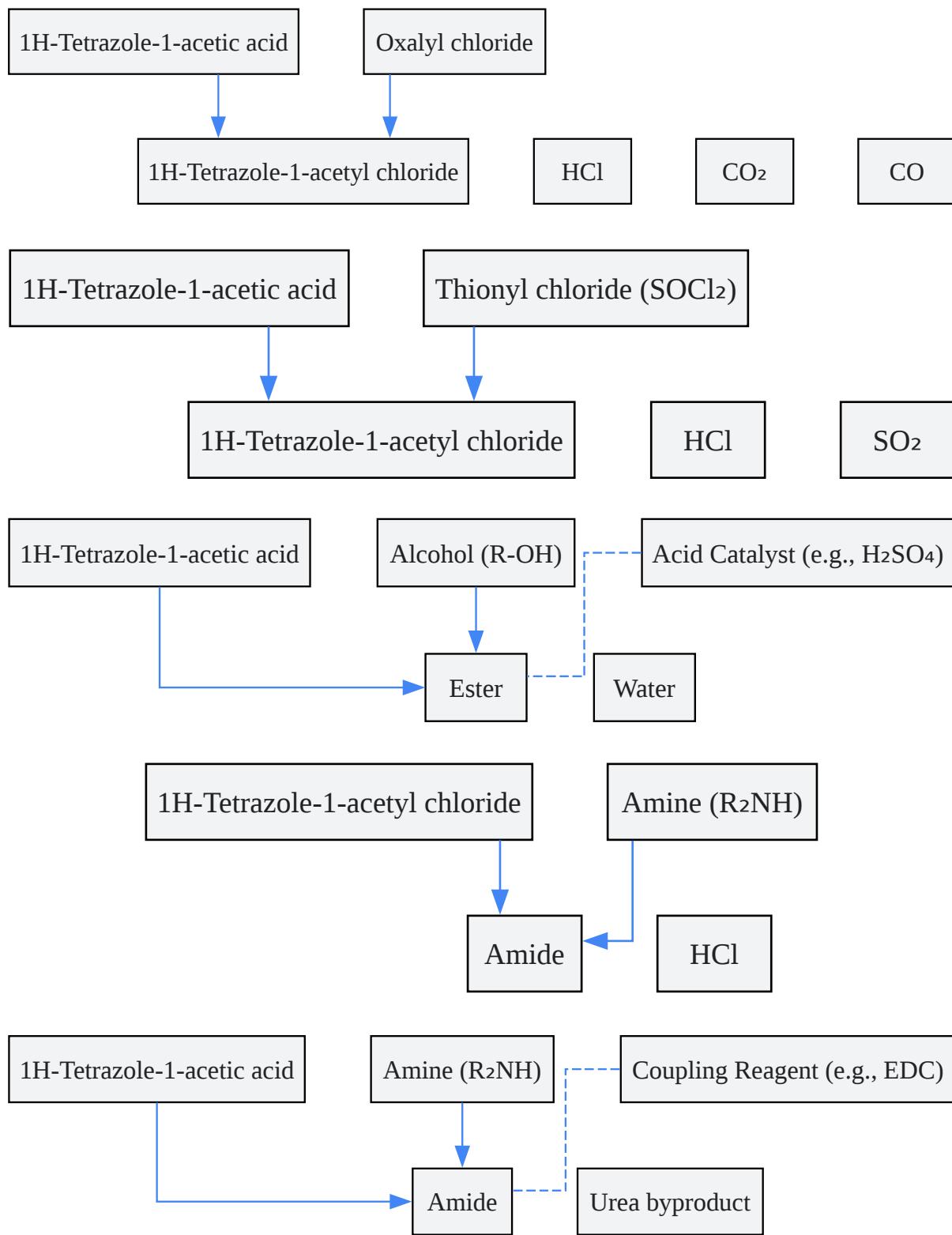
Introduction

1H-Tetrazole-1-acetic acid is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with an acetic acid moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidic properties ($pK_a \approx 4.5-4.9$) but with enhanced metabolic stability and often improved pharmacokinetic profiles.^{[1][2]} This characteristic makes **1H-Tetrazole-1-acetic acid** and its derivatives valuable intermediates in the synthesis of pharmaceuticals, particularly as replacements for carboxylic acids in drug candidates.^[3] This guide explores the reactivity of both the carboxylic acid functional group and the tetrazole ring, providing a practical resource for chemists in the field.

Spectroscopic and Physical Properties

A summary of the key spectroscopic and physical data for **1H-Tetrazole-1-acetic acid** is provided below. This information is crucial for reaction monitoring and product characterization.

Property	Value	Reference
Molecular Formula	C ₃ H ₄ N ₄ O ₂	[4]
Molecular Weight	128.09 g/mol	[4]
Melting Point	127-129 °C	[5]
Appearance	White to light-yellow crystalline powder	
1H NMR (DMSO-d ₆)	δ (ppm): 5.65 (s, 2H, CH ₂), 9.55 (s, 1H, CH-tetrazole), 13.5 (br s, 1H, COOH)	[6][7]
13C NMR (DMSO-d ₆)	δ (ppm): 50.1 (CH ₂), 145.2 (CH-tetrazole), 168.5 (C=O)	[7]
IR (KBr, cm ⁻¹)	~3400-2500 (O-H stretch), ~1730 (C=O stretch), ~1500-1400 (N=N stretch), ~1200-1000 (C-N stretch)	[8]
Mass Spectrum (EI)	m/z: 128 (M ⁺), 83, 70, 55, 42	[9]


Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of **1H-Tetrazole-1-acetic acid** undergoes typical reactions of aliphatic carboxylic acids, including conversion to acid chlorides, esters, and amides.

Formation of Acid Chlorides

The carboxylic acid can be activated by conversion to the more reactive acid chloride, which is a key intermediate for the synthesis of esters and amides under mild conditions.

Treatment of **1H-Tetrazole-1-acetic acid** with oxalyl chloride in a non-polar solvent like benzene affords **1H-tetrazole-1-acetyl chloride**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrevlett.com [chemrevlett.com]
- 2. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrazole(288-94-8) IR Spectrum [m.chemicalbook.com]
- 6. 1H-Tetrazole-1-acetic acid(21732-17-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Reactivity Profile of 1H-Tetrazole-1-acetic acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109198#reactivity-profile-of-1h-tetrazole-1-acetic-acid-with-common-reagents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com